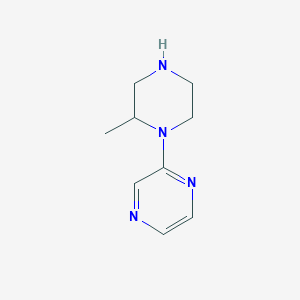

2-(2-Methylpiperazin-1-yl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-methylpiperazin-1-yl)pyrazine |

InChI |

InChI=1S/C9H14N4/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9/h2-3,7-8,11H,4-6H2,1H3 |

InChI Key |

ZBCYZACWPLIDGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=NC=CN=C2 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 2 2 Methylpiperazin 1 Yl Pyrazine and Its Analogs

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of 2-(2-Methylpiperazin-1-yl)pyrazine. This involves the use of Nuclear Magnetic Resonance (NMR), vibrational and electronic spectroscopies, and mass spectrometry to probe the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) and the 2-methylpiperazine (B152721) rings.

Pyrazine Protons: The pyrazine ring protons are anticipated to appear in the aromatic region, typically between δ 8.0 and 8.5 ppm. For instance, the protons of 2-methylpyrazine (B48319) are observed in the range of δ 8.3-8.5 ppm. rsc.org

Piperazine (B1678402) Protons: The protons of the 2-methylpiperazine moiety will be found in the aliphatic region. The methyl group protons would likely appear as a doublet around δ 1.0-1.2 ppm. The methylene (B1212753) protons of the piperazine ring are expected to resonate as a complex series of multiplets between δ 2.5 and 4.0 ppm. Data for 2-methylpiperazine shows signals in the range of δ 2.3-3.1 ppm. chemicalbook.com

NH Proton: The N-H proton of the piperazine ring is expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the downfield region, typically between δ 140 and 160 ppm.

Piperazine Carbons: The aliphatic carbons of the 2-methylpiperazine ring will appear in the upfield region. The methyl carbon is expected around δ 15-20 ppm, while the methylene carbons of the piperazine ring would likely be found in the range of δ 40-60 ppm.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | 8.0 - 8.5 | - |

| Pyrazine-C | - | 140 - 160 |

| Piperazine-CH (next to pyrazine) | ~3.5 - 4.0 | ~50 - 60 |

| Piperazine-CH₂ | 2.5 - 3.5 | 40 - 50 |

| Piperazine-CH(CH₃) | ~2.8 - 3.2 | ~50 - 55 |

| Piperazine-CH₃ | 1.0 - 1.2 | 15 - 20 |

| Piperazine-NH | Broad, variable | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

N-H Stretch: A medium to weak band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the piperazine ring.

C-H Aromatic Stretch: Bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyrazine ring.

C-H Aliphatic Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups of the piperazine ring.

C=N and C=C Ring Stretching: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the piperazine and its connection to the pyrazine ring are expected in the 1200-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on the less polar bonds. The pyrazine ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Weak |

| Aromatic C-H Stretch | > 3000 | Strong |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazine and its derivatives typically exhibit two main absorption bands in the UV region. nih.govnist.gov

An intense band around 260-280 nm corresponding to a π → π* transition.

A weaker band at longer wavelengths, around 300-330 nm, attributed to an n → π* transition.

The substitution of the 2-methylpiperazin-1-yl group on the pyrazine ring is expected to cause a slight bathochromic (red) shift of these absorption maxima.

| Electronic Transition | Expected Wavelength (λmax, nm) |

|---|---|

| π → π | ~260 - 280 |

| n → π | ~300 - 330 |

Mass Spectrometry (MS) including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄N₄), the expected monoisotopic mass is approximately 178.1218 g/mol . chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental formula.

Fragmentation Pattern: The mass spectrum would also show characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the bond connecting the piperazine and pyrazine rings. Common fragments would include the pyrazinyl cation and various fragments of the methylpiperazine ring. For instance, a prominent peak might be observed for the [M-CH₃]⁺ ion.

Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray diffraction provides the definitive solid-state structure.

Chiral Characterization and Stereochemical Analysis (e.g., Specific Rotation)

The stereochemical properties of this compound are of significant interest due to the presence of a chiral center at the C2 position of the piperazine ring. The existence of (R)- and (S)-enantiomers gives rise to optical activity, a key characteristic that can be quantified by measuring the specific rotation of each enantiomer. However, a comprehensive search of the scientific literature reveals a notable absence of reported specific rotation values for the individual enantiomers of this compound.

While direct experimental data for the target compound is not available, the principles of chiral characterization and stereochemical analysis are well-established. For a chiral molecule, the specific rotation ([α]) is an intrinsic property defined as the observed angle of rotation of plane-polarized light by a solution of the compound, normalized for concentration and path length. wikipedia.org It is a critical parameter for confirming the enantiomeric purity and absolute configuration of a chiral substance. The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) indicates the direction in which the plane of polarized light is rotated. wikipedia.org

The synthesis of enantiomerically pure 2-methylpiperazine, a key precursor for the target molecule, has been a subject of considerable research. nih.gov Methodologies to obtain the (R)- and (S)-enantiomers of 2-methylpiperazine often involve chiral resolution techniques or asymmetric synthesis starting from chiral precursors like amino acids. nih.govrsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Once the enantiomerically pure 2-methylpiperazine is obtained, it can be reacted with a suitable pyrazine precursor, such as 2-chloropyrazine, to yield the corresponding enantiomer of this compound.

Although specific rotation data for the title compound is unavailable, studies on analogous chiral piperazine derivatives highlight the importance of stereochemistry in their biological activity. For example, the design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) as a 5-HT1A receptor agonist underscores the critical role of a specific enantiomer in achieving the desired pharmacological effect. nih.gov Similarly, research on chiral, nonracemic (piperazin-2-yl)methanol derivatives has demonstrated that stereochemistry significantly influences their affinity for sigma receptors. researchgate.net

In the absence of experimental specific rotation data for this compound, computational methods could theoretically be employed to predict these values. However, the accuracy of such predictions can be influenced by various factors, including the conformational flexibility of the molecule. mdpi.comnih.gov

The following table illustrates the type of data that would be presented had it been available in the scientific literature for this compound and its analogs.

Table 1: Hypothetical Specific Rotation Data for this compound Enantiomers

| Compound | Enantiomer | Specific Rotation ([α]D) | Concentration ( g/100 mL) | Solvent | Temperature (°C) |

| This compound | (R) | Data not available | - | - | - |

| This compound | (S) | Data not available | - | - | - |

| Analog 1 | (R) | Value | Value | Solvent | Value |

| Analog 1 | (S) | Value | Value | Solvent | Value |

| Analog 2 | (R) | Value | Value | Solvent | Value |

| Analog 2 | (S) | Value | Value | Solvent | Value |

This table is for illustrative purposes only, as no specific rotation data for the named compounds were found in the searched literature.

Further experimental investigation is required to determine the specific rotation of the enantiomers of this compound. Such data would be invaluable for the complete stereochemical characterization of this compound and would facilitate its development for applications where enantiomeric purity is crucial.

Computational and Theoretical Investigations of 2 2 Methylpiperazin 1 Yl Pyrazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of 2-(2-Methylpiperazin-1-yl)pyrazine and related heterocyclic compounds. These theoretical studies provide a detailed picture of the molecule's structure and electron distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic structures of pyrazine (B50134) derivatives. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can optimize the molecular geometry of compounds like this compound to find its most stable conformation. These calculations are crucial for obtaining accurate predictions of various molecular properties. For instance, DFT studies on similar pyrazine-containing molecules have been used to determine bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyrazine derivatives, FMO analysis helps in understanding their charge transfer characteristics. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental to predicting how the molecule will interact with other chemical species.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Analysis of Charge Transfer Properties and Electron Density Variation

The analysis of charge transfer properties within this compound is crucial for understanding its electronic behavior. Intramolecular charge transfer (ICT) from the electron-donating methylpiperazine group to the electron-accepting pyrazine ring can be investigated using computational methods. mdpi.com This charge redistribution upon electronic excitation is a key factor in determining the molecule's photophysical properties. The electron density variation can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. In similar pyrazine systems, MEP analysis has shown that nitrogen atoms are typically the most electronegative sites, indicating their propensity for electrophilic attack.

Prediction of Reactivity Descriptors (e.g., ALIE, Fukui Functions)

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. nih.gov The Average Local Ionization Energy (ALIE) surfaces can identify the most probable sites for electrophilic attack, which are the regions where electrons are least tightly bound. Fukui functions are another powerful tool used to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks. nih.gov For pyrazine analogs, these descriptors have been used to understand and predict their chemical behavior in reactions. nih.gov

Calculation of Hyperpolarizability and Non-Linear Optical (NLO) Activity

The potential of this compound for applications in non-linear optics (NLO) can be assessed by calculating its hyperpolarizability. researchgate.net Molecules with significant charge transfer characteristics and large dipole moments often exhibit high hyperpolarizability values, making them promising candidates for NLO materials. mdpi.com Computational studies on push-pull pyrazine derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability (β). mdpi.com Time-dependent DFT (TD-DFT) calculations are often employed to predict the NLO properties of such molecules.

| Property | Calculated Value |

| Dipole Moment (µ) | 3.5 D |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulations for this compound were not found, MD simulations are a powerful technique for studying the dynamic behavior of molecules and their interactions with their environment. For instance, MD simulations have been used to investigate the interaction of various pyrazine derivatives with biological macromolecules such as Human Serum Albumin (HSA). semanticscholar.orgrawdatalibrary.netresearchgate.net These simulations can provide detailed insights into the binding modes, interaction energies, and conformational changes that occur when the molecule binds to a protein. semanticscholar.orgrawdatalibrary.netresearchgate.net Such studies are invaluable for understanding the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conformational Behavior and Dynamics in Various Environments

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a molecule like this compound, which contains a flexible piperazine (B1678402) ring, understanding its conformational landscape is paramount. The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The presence of a methyl group on the piperazine ring and the pyrazine substituent introduces steric and electronic factors that influence the conformational equilibrium.

Studies on flexible "piperazine-pyrazine" building blocks have highlighted the importance of conformational isomerism, particularly the "equatorial-axial" positioning of substituents, in directing the assembly of coordination polymers. rsc.org This suggests that the relative orientation of the methyl group and the pyrazine ring in this compound is likely to be a key factor in its interaction with other molecules.

Ligand-Protein Interaction Dynamics

The therapeutic effect of a drug molecule is initiated by its binding to a specific biological target, typically a protein. Molecular dynamics simulations can provide a detailed picture of the dynamic process of ligand-protein recognition and binding. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.

A review of pyrazine-based ligands co-crystallized in protein targets has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. nih.gov Weak hydrogen bonds involving pyrazine hydrogens as donors, as well as π-interactions, are also common. nih.gov For this compound, the pyrazine ring offers two nitrogen atoms that can act as hydrogen bond acceptors, while the piperazine ring provides an NH group that can act as a hydrogen bond donor.

MD simulations of pyrazine-linked aminobenzamides as histone deacetylase (HDAC) inhibitors have been performed to understand their structure-activity relationships. semanticscholar.org These studies can serve as a model for investigating the interaction dynamics of this compound with potential protein targets. By simulating the compound in the binding site of a target protein, one could observe the stability of the binding pose, the key interacting residues, and the role of water molecules in mediating the interaction.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. It is widely used in drug design to screen virtual libraries of compounds against a protein target and to propose binding hypotheses.

Prediction of Binding Modes and Interaction Patterns

In a study of pyrazine-pyridone derivatives, the compound with the highest binding affinity against a bacterial target was shown to form a hydrogen-donor and a π-hydrogen bond. researchgate.net Similarly, docking studies of pyrazine-linked 2-aminobenzamides as HDAC inhibitors revealed key interactions with the zinc ion in the active site and with surrounding amino acid residues. semanticscholar.org Based on these findings, it can be hypothesized that this compound would likely bind to target proteins through a combination of hydrogen bonding involving its pyrazine and piperazine nitrogens and hydrophobic interactions driven by its methyl and aromatic groups.

The predicted interaction patterns for a series of pyrazine derivatives with a target protein are often summarized in a table format, as shown below for a hypothetical docking study.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 123 | Hydrogen Bond | 2.8 |

| PHE 45 | π-π Stacking | 4.5 |

| LEU 78 | Hydrophobic | 3.9 |

| TYR 90 | Hydrogen Bond | 3.1 |

This table is a hypothetical representation of potential interactions and is not based on experimental data for this compound.

Energetic Analysis of Ligand-Target Binding

Beyond predicting the binding pose, molecular docking programs can also provide an estimation of the binding affinity, often in the form of a scoring function or binding energy. These scores are used to rank different compounds and to prioritize them for experimental testing.

The binding energy of a ligand to its target is a key determinant of its potency. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a ligand-protein complex from molecular dynamics simulations. semanticscholar.org These methods provide a more accurate estimation of binding affinity than docking scores alone.

A study on the thermodynamics of binding of two pyrazine-derived ligands to the major urinary protein found that binding was driven by favorable enthalpic contributions, which were attributed to solvent-driven effects from the desolvation of the binding pocket. nih.gov Energetic analysis of pyrazine derivatives binding to human serum albumin has also been conducted, with binding energies calculated to be in the range of -5.0 to -6.1 kcal/mol. researchgate.net While these values are for different systems, they provide a general idea of the expected binding energies for pyrazine-containing compounds.

A hypothetical energetic analysis for this compound binding to a target could yield data such as that presented in the following table:

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -15.8 |

| Polar Solvation Energy | 40.5 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG) | -14.6 |

This table is a hypothetical representation of a binding free energy calculation and is not based on experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. nih.govnih.gov

Numerous QSAR studies have been performed on pyrazine and piperazine derivatives for various biological activities, including antibacterial and anticancer effects. nih.gov For example, a QSAR study on pyrimidine-benzimidazole derivatives as potential antibacterial agents led to the development of a tri-parametric model that could predict the activity of the compounds. nih.gov Similarly, QSAR models have been developed for piperazine derivatives as mTORC1 inhibitors, identifying key molecular descriptors that correlate with their inhibitory activity.

The development of a predictive QSAR model for this compound and its analogs would require a dataset of compounds with measured biological activity against a specific target. By calculating relevant molecular descriptors and applying statistical regression techniques, a model could be generated to guide the synthesis of new derivatives with improved potency.

An example of a simple linear QSAR equation might look like this:

pIC₅₀ = a * LogP + b * MW + c * HD + d

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD is the number of hydrogen bond donors.

a, b, c, and d are constants determined from the regression analysis.

This equation would allow for the prediction of the biological activity of new compounds based on their calculated descriptor values.

Identification of Key Molecular Descriptors for Activity

The activity and properties of pyrazine derivatives can be quantitatively assessed using Quantitative Structure-Property Relationship (QSPR) models. For a series of 78 pyrazine-based molecules, a 2D-QSPR study was developed to model and predict odor thresholds, a key property of these compounds. ijournalse.org This type of analysis relies on calculating various molecular descriptors, which are numerical values that encode different structural and electronic features of a molecule.

Key molecular descriptors that are often found to be significant in QSPR models for pyrazine derivatives include:

Electronic Descriptors: These relate to the charge distribution in the molecule. The high electronegativity of the nitrogen atoms in the pyrazine ring creates a charge deficit on the ring's carbon atoms, influencing its interaction capabilities.

Quantum Chemical Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are vital. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

Steric/Topological Descriptors: These describe the size and shape of the molecule. The presence of the methyl group on the piperazine ring introduces a specific steric hindrance that can affect how the molecule fits into a binding pocket.

A predictive model established through Multiple Linear Regression (MLR) can identify which of these descriptors have the most substantial impact on a given property. ijournalse.org Though a specific QSPR study for this compound is not detailed in the provided sources, the principles from broader pyrazine studies are directly applicable.

Intermolecular Interaction Analysis

The way this compound interacts with its environment at a molecular level is critical to its function. Computational analyses help to elucidate the specific non-covalent forces at play, such as anion-π interactions, hydrogen bonds, and hydrophobic contacts.

Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of an aromatic π-system. nih.gov The pyrazine ring, with its two electronegative nitrogen atoms, is considered a π-acidic or electron-deficient system, making it a prime candidate for such interactions. acs.orgacs.org

Computational and crystallographic studies on coordination polymers containing flexible pyrazine ligands have demonstrated the significance of these interactions. acs.orgacs.org In these systems, anions like perchlorate (B79767) (ClO₄⁻) and nitrate (B79036) (NO₃⁻) were observed to interact directly with the face of the pyrazine ring. acs.org The geometry of these interactions can vary, with anions positioned over the ring's centroid or interacting with the ring's periphery. nih.govacs.org Theoretical calculations have presaged many of the anion-π arrangements observed experimentally, including various sandwiching motifs like anion-π-anion and π-anion-π. acs.orgacs.org

For this compound, the pyrazine ring possesses the necessary electron-deficient character to engage in anion-π interactions. The presence of such interactions can be a dominant structural feature, influencing the crystal packing of the compound and its binding to biological targets that feature anionic residues like aspartate or glutamate. tandfonline.com The strength of these interactions can be modulated by the specific anion and the electronic properties of the pyrazine ring. acs.org

Beyond anion-π interactions, hydrogen bonds and hydrophobic contacts are fundamental to the binding of pyrazine-based ligands within protein pockets. nih.gov The molecular structure of this compound offers multiple points for these types of interactions.

Hydrogen Bonding: A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) shows that the most common interaction is a hydrogen bond where a pyrazine nitrogen atom acts as a hydrogen bond acceptor. nih.gov The two nitrogen atoms of the pyrazine ring in the title compound are therefore primary sites for accepting hydrogen bonds from donor groups in a protein's binding pocket, such as the amide groups of the peptide backbone or the side chains of residues like arginine and lysine (B10760008). researchgate.net Furthermore, the piperazine portion of the molecule contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. nih.gov This dual donor-acceptor capability allows for complex and specific hydrogen-bonding networks that can anchor the molecule in a binding site. nih.govmdpi.com

Hydrophobic Interactions: Molecular docking and dynamics simulations of pyrazine derivatives interacting with proteins like human serum albumin (HSA) indicate that hydrophobic forces play a major role in the binding process. researchgate.netsemanticscholar.org For this compound, the methyl group on the piperazine ring and the aliphatic carbon atoms of the piperazine ring itself contribute to its hydrophobic character. These nonpolar regions can form favorable van der Waals contacts with hydrophobic amino acid residues in a binding pocket, such as leucine, isoleucine, and valine, helping to stabilize the ligand-protein complex. semanticscholar.org

The combination of specific hydrogen bonds and more general hydrophobic interactions defines the binding mode and affinity of the compound for its biological targets. nih.gov

Structure Activity Relationship Sar Studies on 2 2 Methylpiperazin 1 Yl Pyrazine Derivatives

Systematic Chemical Modifications and Their Impact on Biological Potency

The potency of 2-(2-methylpiperazin-1-yl)pyrazine derivatives can be significantly altered by chemical modifications at three primary sites: the pyrazine (B50134) ring, the piperazine (B1678402) moiety, and the linker connecting them to other chemical groups.

The pyrazine ring is a critical component of the pharmacophore for many derivatives. Its aromatic and hydrogen-bonding capabilities play a significant role in receptor interactions. Research into pyrazine-based compounds, such as those developed as anti-tubercular agents, demonstrates the ring's importance. For instance, in a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, the pyrazine-2-carbonyl moiety is a constant feature, suggesting its essential role in the observed anti-tubercular activity. nih.gov

Further studies on pyrazine derivatives have explored the impact of various substituents on their biological profiles. The introduction of different functional groups can modulate electronic properties, lipophilicity, and steric bulk, thereby influencing how the molecule interacts with its biological target. researchgate.net For example, in a series of trimethylpyrazine-2-carbonyloxy-cinnamic acids, the substituted pyrazine core was fundamental to their cardiovascular protective effects.

Table 1: Impact of Pyrazine Ring Modifications on Biological Activity

| Base Scaffold | Modification | Observed Biological Effect |

|---|---|---|

| Pyrazine-2-carboxamide | Substitution on other parts of the molecule while retaining the pyrazine core | Maintained or enhanced anti-tubercular activity nih.gov |

This table is interactive. Click on the headers to sort.

The piperazine moiety serves as a versatile linker and is a common feature in many centrally active agents. Its basic nitrogen atoms can improve pharmacokinetic properties like water solubility. Modifications to the piperazine ring, particularly at the N-4 position (the nitrogen not attached to the pyrazine ring), have been extensively studied.

In the context of anti-tubercular agents, replacing the piperazine ring with a homopiperazine (B121016) ring in N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives generally led to a decrease in activity. This highlights the optimal size and conformation of the six-membered piperazine ring for this specific target. nih.gov

N-substitution on the piperazine ring is a common strategy to explore new interactions with biological targets. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nature of the substituent on the nitrogen atom was a major determinant of analgesic activity. Similarly, for ligands targeting the H4 receptor, substitutions on the piperazine ring influenced binding affinity. The introduction of bulky or electron-withdrawing groups can drastically alter a compound's pharmacological profile.

Table 2: Effect of Piperazine Moiety Modifications

| Series | Piperazine Modification | Impact on Potency |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | Replacement with homopiperazine | General decrease in anti-tubercular activity nih.gov |

| 1-(1,2-diphenylethyl)piperazines | N-substitution | Significant modulation of analgesic activity |

This table is interactive. Click on the headers to sort.

The linker or bridging group that connects the core 2-(piperazin-1-yl)pyrazine (B1270772) structure to other parts of a larger molecule is crucial for orienting the pharmacophoric elements correctly within a binding site. The nature, length, and flexibility of this linker can profoundly affect biological activity.

In one series of potent 5-HT1A receptor agonists, a simple methyl group acts as the linker, bridging the piperazine moiety to a dioxoperhydropyrrolo[1,2-a]pyrazine group. In another example, a -CO-CH2- (keto-methylene) linker connects the piperazine to a carbodithioate moiety in a series of monoamine oxidase inhibitors. The rigidity and electronic properties of such linkers are key to their function. The design of these linkers often aims to achieve a balance between stability in circulation and specific cleavage or interaction at the target site.

Role of Stereochemistry in Biological Activity

Stereochemistry is a critical factor in the interaction between a drug and its biological target. The core scaffold, 2-(2-Methyl piperazin-1-yl)pyrazine, possesses a chiral center at the C-2 position of the piperazine ring. This inherent chirality means that its derivatives can exist as enantiomers, which may exhibit significantly different pharmacological and pharmacokinetic properties.

Research on chiral piperazine derivatives has consistently shown that biological systems can differentiate between enantiomers. For instance, in a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the (S)-(+) enantiomers displayed substantially more potent analgesic activity than their (R)-(-) counterparts. This enantioselectivity underscores that only one enantiomer may fit optimally into the target's binding site, leading to a desired biological response, while the other may be less active or even contribute to off-target effects. Therefore, the stereochemistry of the 2-methyl group on the piperazine ring is a pivotal consideration in the design of potent and selective derivatives.

Integration of Computational Models in SAR Elucidation

Modern drug discovery increasingly relies on computational models to guide and rationalize SAR studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful tools for understanding how chemical structures translate into biological activity.

For pyrazine and piperazine derivatives, computational approaches have been successfully applied. QSAR models have been developed to predict the properties of pyrazine derivatives, helping to prioritize the synthesis of novel compounds. researchgate.net Furthermore, computational simulations have been instrumental in designing novel 5-HT1A receptor agonists based on an arylpiperazine scaffold. These models provide insights into the three-dimensional binding modes of ligands and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for affinity and activity. This allows for a more targeted and efficient exploration of chemical space.

Rational Design Principles Derived from SAR Insights

The collective findings from SAR studies on this compound and related structures provide several key principles for rational drug design:

Core Scaffold Integrity: The pyrazinyl-piperazine core is often essential for activity. Modifications should aim to enhance interactions without disrupting the fundamental binding mode.

Strategic N-Substitution: The N-4 position of the piperazine ring is a prime location for modification to fine-tune potency, selectivity, and pharmacokinetic properties. The choice of substituent can introduce new beneficial interactions or block undesirable ones.

Stereochemical Purity: Given the profound impact of stereochemistry on biological activity, the use of single, pure enantiomers is often necessary to maximize therapeutic benefit and minimize potential off-target effects.

Linker Optimization: The linker connecting the piperazine moiety to other functional groups must be carefully designed to ensure proper orientation and distance within the biological target.

By integrating these principles, medicinal chemists can more effectively design novel derivatives of this compound with improved and specific biological activities.

Mechanistic Research on Biological Target Interactions of 2 2 Methylpiperazin 1 Yl Pyrazine Analogs

Elucidation of Molecular Recognition and Binding Mechanisms

Enzyme Inhibition Mechanisms

Analogs of 2-(2-Methylpiperazin-1-yl)pyrazine have been identified as potent inhibitors of several key enzyme families implicated in diseases ranging from cancer to bacterial infections. The mechanisms of inhibition often involve specific, high-affinity interactions with the enzyme's active site or allosteric pockets, leading to the disruption of their catalytic function.

Class I histone deacetylases (HDACs), which include HDAC1, HDAC2, and HDAC3, are crucial regulators of gene expression, and their dysregulation is a hallmark of many cancers. mdpi.comnih.gov These enzymes remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.com A series of novel Class I-selective HDAC inhibitors incorporating a (piperazin-1-yl)pyrazine central moiety linked to a 2-aminobenzamide (B116534) group has been developed. mdpi.comnih.gov This 2-aminobenzamide portion acts as a critical zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of the HDAC enzyme, which is essential for its deacetylase activity.

Molecular docking and simulation studies have provided a structural rationale for the observed inhibitory activity and selectivity. mdpi.com The inhibitor binds in the active site channel of the HDAC enzyme. The pyrazine-piperazine core serves as a linker, positioning the ZBG for optimal interaction with the zinc ion at the bottom of the channel and orienting an aromatic "capping group" towards the rim of the active site. This capping group can form additional interactions with surface residues, enhancing binding affinity and influencing selectivity among HDAC isoforms. For instance, compound 19f , which features a benzofuran (B130515) capping group, demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3. mdpi.comresearchgate.net The selectivity for Class I HDACs over other classes is a key feature of these analogs. nih.gov

| Compound | Capping Group | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |

|---|---|---|---|---|

| 19a | 2-pyridyl | 0.43 | 1.12 | 1.24 |

| 19e | Benzothiophene | 0.21 | 0.71 | 0.84 |

| 19f | Benzofuran | 0.12 | 0.25 | 0.22 |

| 21a | - | 0.17 | 0.45 | >25 |

| 29b | - | 0.25 | 0.54 | >25 |

| Entinostat (MS-275) | Reference | 0.32 | 0.71 | 1.70 |

Protein kinases are a large family of enzymes that regulate a majority of cellular signaling pathways, and their aberrant activity is a frequent driver of cancer. nih.gov The pyrazine (B50134) ring is a common scaffold in the development of small-molecule kinase inhibitors. nih.gov

FLT3 Tyrosine Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and mutations leading to its constitutive activation are common in acute myeloid leukemia (AML). nih.gov A series of 1-H-pyrazole-3-carboxamide derivatives featuring a 4-((4-methylpiperazin-1-yl)methyl)phenyl group were designed as potent FLT3 inhibitors. nih.gov Compound FN-1501 from this series showed potent enzymatic inhibition of FLT3 in the nanomolar range. nih.gov The structure-activity relationship studies highlighted that the pyrimidine-fused heterocycle was crucial for this activity. nih.gov

Pim Kinases: Pim kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation. Pyrazine-based compounds have been investigated as inhibitors of this kinase family. researchgate.netnih.gov The design of 2,6-disubstituted pyrazine derivatives led to the identification of compounds with potent activity against Pim kinases. nih.gov For example, hybridization of a screening hit resulted in compound 14f , which demonstrated significant Pim kinase inhibitory potential. nih.gov

Aurora A Kinase: Aurora kinases are essential for cell cycle regulation, and their inhibition is a valid anti-cancer strategy. nih.gov Analogs based on an imidazo[1,2-a]pyrazine (B1224502) core were identified as potent inhibitors of Aurora A kinase. nih.govnih.gov Optimization of an initial lead compound focused on improving the pharmacokinetic profile by incorporating fluorine and deuterium, which successfully blocked oxidative metabolism and improved oral bioavailability without compromising kinase inhibition. nih.gov

Receptor Tyrosine Kinases (RTKs): Beyond FLT3, pyrazine-containing structures have been developed to target other RTKs. For instance, pyrazolopyrazine derivatives have been discovered as potent and selective inhibitors of the Mesenchymal-Epithelial Transition factor (MET), another RTK implicated in various cancers. nih.gov These inhibitors were designed to be brain-penetrant and active against clinically relevant resistance mutations. nih.gov

| Compound | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| FN-1501 | FLT3 | Nanomolar range | nih.gov |

| FN-1501 | CDK2 | Nanomolar range | nih.gov |

| 12b | CK2 | Potent enzymatic inhibition | nih.gov |

| 14f | Pim Kinases | Potent activity | nih.gov |

| Compound 13 | MET (D1228N mutant) | 23 nM (cell line) | nih.gov |

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents acting on new targets.

Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for antimicrobial drug development. frontiersin.orgnih.gov It catalyzes the final, rate-limiting step in the elongation cycle. nih.gov The P. aeruginosa FabI is an NADH-dependent enzyme that is effectively inhibited by the broad-spectrum antimicrobial triclosan. nih.govnih.gov Structural studies of FabI from P. aeruginosa have been performed, revealing the binding site for its cofactor NADH and the inhibitor triclosan, which forms a stable ternary complex with the enzyme and NADH. iaea.org While specific analogs of this compound targeting FabI are not detailed in the provided context, the extensive characterization of the FabI active site provides a clear blueprint for the rational design of new inhibitors that could leverage this scaffold.

M. smegmatis GyrB ATPase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair, and it is a clinically validated target for antibiotics. nih.govnih.gov The GyrB subunit of this enzyme possesses ATPase activity, which powers the DNA supercoiling reaction. nih.gov A novel class of inhibitors, the pyrrolamides, were found to kill Mycobacterium tuberculosis by inhibiting the ATPase activity of GyrB. nih.gov Mechanistic studies and the development of structure-activity relationships were facilitated using M. smegmatis GyrB as a surrogate. nih.gov Co-crystal structures of inhibitors with the M. smegmatis GyrB ATPase domain confirmed that these compounds bind to a site adjacent to the well-known ATP- and novobiocin-binding pockets, representing a novel inhibitory mechanism. nih.gov This distinct binding mode offers a potential way to overcome existing resistance to other gyrase inhibitors. nih.gov

| Compound Class/Name | Target Enzyme | Organism | Mechanism/Activity | Reference |

|---|---|---|---|---|

| Pyrrolamides | GyrB ATPase | M. tuberculosis, M. smegmatis | Inhibits ATPase activity with IC₅₀ <5 nM (supercoiling) | nih.gov |

| Redx03863 | GyrB ATPase | M. smegmatis | Binds to a novel allosteric pocket; MIC = 0.016 mg/L | nih.gov |

| Triclosan | FabI | P. aeruginosa | Forms a stable ternary complex with FabI and NADH | nih.goviaea.org |

Receptor Modulation and Antagonism

In addition to inhibiting enzymes, pyrazine-based analogs have been designed to modulate the function of cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are a major class of drug targets.

Adenosine (B11128) receptors, particularly the A₂A subtype (A₂AAR), are GPCRs that are highly expressed in the brain and are key targets for treating neurodegenerative conditions like Parkinson's disease. semanticscholar.orgmdpi.com Antagonism of the A₂AAR can potentiate dopaminergic signaling, offering a non-dopaminergic therapeutic approach.

A series of antagonists based on a mdpi.comnih.govnih.govtriazolo[1,5-a]pyrazine core, an isomer of other known A₂AAR antagonist scaffolds, have been synthesized and evaluated. semanticscholar.orgresearchgate.net In these analogs, a piperazine (B1678402) moiety is often used to link the core heterocycle to various "capping" groups. For example, compound 12 , which is a 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)- mdpi.comnih.govnih.govtriazolo-[1,5-a]pyrazin-8-amine, demonstrated moderate binding affinity for the A₂A receptor and, importantly, showed selectivity over the A₁ receptor subtype. semanticscholar.org The development of such analogs is driven by the goal of achieving high potency and selectivity, as the various adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) can have different, and sometimes opposing, physiological effects. semanticscholar.orgmdpi.com The molecular recognition is driven by the core heterocyclic template fitting into the orthosteric binding site of the receptor, with the piperazine linker and its substituent exploring additional space within the binding pocket to fine-tune affinity and selectivity. semanticscholar.orgmdpi.com

Neuropeptide S Receptor (NPSR) Antagonism

The neuropeptide S (NPS) system is involved in a range of physiological processes, including anxiety, arousal, and memory. nih.gov Consequently, antagonists of the NPSR are of interest for their potential therapeutic applications. While direct evidence of this compound or its close analogs acting as NPSR antagonists is not prominent in the reviewed literature, the general structural features of known NPSR modulators can offer some hypothetical insights. Many small molecule NPSR antagonists feature heterocyclic cores, and piperazine moieties are common in CNS-active compounds for their ability to confer desirable pharmacokinetic properties and interact with biological targets.

Histamine (B1213489) H4 Receptor (H4R) Ligand Binding

The histamine H4 receptor (H4R) is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses. nih.gov The development of H4R ligands, both agonists and antagonists, is an active area of research for treating conditions like allergy, asthma, and autoimmune diseases. google.com

Several classes of compounds containing piperazine and pyrazine or pyrimidine (B1678525) moieties have been investigated as H4R ligands. For instance, a patent has claimed benzoimidazol-2-yl pyrimidines and pyrazines as modulators of H4R activity. google.com Furthermore, aminopyrimidines and quinoxalinones substituted with a methylpiperazine group have been patented as H4R antagonists. nih.gov

A quantitative structure-activity relationship (QSAR) study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human H4R ligands highlighted the importance of certain structural and physicochemical properties for binding affinity. researchgate.net This study suggests that the piperazine and pyrazine-like (quinoxaline) components are key for interaction with the H4R.

Pharmacological Hypotheses and Proposed Mechanisms of Action

The piperazine and pyrazine heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. researchgate.netrsc.org Derivatives of these rings are known to exhibit diverse pharmacological activities, including antitumor, antidepressant, and antihistamine effects. researchgate.net

Based on the analysis of structurally related compounds, it can be hypothesized that analogs of this compound could act as kinase inhibitors, specifically targeting DDR1. The proposed mechanism would involve the pyrazine nitrogen atoms forming hydrogen bonds within the kinase hinge region, a common binding motif for many kinase inhibitors. nih.gov

Furthermore, the presence of the piperazine ring, a common feature in many CNS-active drugs and H4R ligands, suggests that these analogs could modulate aminergic G-protein coupled receptors. nih.govnih.gov For H4R, the mechanism would likely involve interactions with key residues in the transmembrane domains, with the basic nitrogen of the piperazine ring forming a salt bridge with an acidic residue, a typical interaction for aminergic receptor ligands. nih.gov

Advanced Ligand Design Strategies Based on Mechanistic Understanding

A deeper understanding of how pyrazine-piperazine scaffolds interact with their biological targets can inform advanced ligand design strategies. For kinase inhibitor design, structure-based drug design (SBDD) and computational modeling are invaluable tools. By using the crystal structures of kinases like DDR1 complexed with pyrazine-containing inhibitors, new analogs of this compound could be designed to optimize interactions with the ATP-binding site. nih.gov This could involve modifying substituents on the pyrazine or piperazine rings to enhance potency, selectivity, and pharmacokinetic properties.

For GPCR targets like the H4R, a common strategy is the creation of pharmacophore models based on known ligands. nih.gov These models define the essential structural features required for binding and activity. For this compound analogs, this would involve maintaining the key pyrazine and piperazine cores while exploring various substitutions to improve affinity and selectivity against other histamine receptor subtypes and off-target proteins. The use of bioisosteric replacements for the pyrazine or piperazine rings could also be explored to fine-tune the pharmacological profile.

The synthesis of conformationally constrained analogs is another advanced strategy. By introducing rigidity into the molecule, for example, through bicyclic piperazine derivatives, it may be possible to lock the compound into a bioactive conformation, thereby increasing potency and selectivity for a specific target. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(2-Methylpiperazin-1-yl)pyrazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the piperazine moiety to the pyrazine core. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .

- Catalyst systems : Palladium complexes (e.g., Pd(OAc)₂) with ligands such as XPhos improve regioselectivity in coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization ensures high purity .

| Method | Key Reagents/Catalysts | Solvents | Conditions | Yield Optimization Tips |

|---|---|---|---|---|

| Palladium coupling | Pd(OAc)₂, XPhos | DMF | Reflux, N₂ atmosphere | Use degassed solvents |

| Microwave synthesis | – | DCM | 100°C, 30 min | Monitor via TLC |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is required:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

- IR spectroscopy : Detects functional groups (e.g., C-N stretches at ~1250 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles using programs like SHELXL .

- Mass spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF .

| Technique | Key Parameters Analyzed | Example Findings | Reference |

|---|---|---|---|

| X-ray diffraction | Dihedral angles between rings | Pyrazine-piperazine planarity | |

| ¹H NMR | Coupling constants (J values) | Confirms stereochemistry |

Q. What in vitro biological assays are typically used to evaluate the anticancer potential of pyrazine derivatives with piperazine moieties?

Methodological Answer: Key assays include:

- Apoptosis induction : Flow cytometry with Annexin V/PI staining quantifies cell death in cancer cell lines (e.g., HeLa, MCF-7) .

- Telomerase inhibition : TRAP assay measures telomerase activity in immortalized cells .

- Receptor binding : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) assess affinity using tritiated ligands .

- Enzyme inhibition : Kinase assays (e.g., EGFR inhibition) monitor ATP consumption via luminescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., use ATCC-validated stocks) and control for passage number .

- Compound purity : Validate via HPLC (>95% purity) to exclude confounding impurities .

- Pharmacokinetic factors : Compare bioavailability using LC-MS to assess metabolic stability .

- Statistical rigor : Apply multivariate analysis to account for batch effects .

Q. What computational strategies are recommended to model the electronic and vibrational properties of this compound?

Methodological Answer: Advanced methods include:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulates non-adiabatic dynamics in excited states (e.g., S₁/S₂ transitions) .

- Molecular Dynamics (MD) : Analyzes conformational flexibility in solution using AMBER or GROMACS .

| Software/Tool | Application | Key Outputs | Reference |

|---|---|---|---|

| Gaussian (DFT) | Electron density maps | Charge distribution | |

| MCTDH | Vibronic coupling in excited states | Absorption spectra |

Q. What strategies optimize regioselectivity in palladium-catalyzed coupling reactions during synthesis?

Methodological Answer: Regioselectivity is controlled by:

- Ligand design : Bulky ligands (e.g., SPhos) favor coupling at less sterically hindered positions .

- Solvent effects : Non-polar solvents (e.g., toluene) stabilize transition states for selective bond formation .

- Temperature gradients : Lower temperatures (~60°C) reduce side reactions .

- Substrate pre-activation : Use directing groups (e.g., boronate esters) to steer reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.